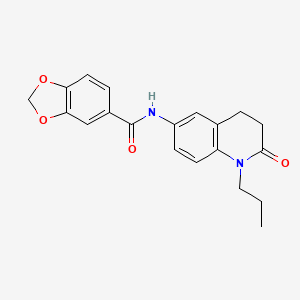

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline moiety, a benzodioxole ring, and a carboxamide group. It has been studied for its potential pharmacological and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Propyl Group: The propyl group is introduced via an alkylation reaction using a suitable alkyl halide.

Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of a catechol derivative with a suitable dihalide.

Coupling of the Quinoline and Benzodioxole Moieties: The quinoline and benzodioxole moieties are coupled through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)butanamide: A similar compound with a butanamide group instead of a benzodioxole ring.

2-(4-fluorophenoxy)-N~1~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)acetamide: A compound with a fluorophenoxy group and an acetamide moiety.

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a quinoline moiety, a benzodioxole ring, and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide (often referred to as AM1) is a synthetic compound with various biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound's molecular structure is characterized by a tetrahydroquinoline core linked to a benzodioxole moiety, which contributes to its diverse biological activities. Below are key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 320.38 g/mol |

| LogP | 3.568 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.96 Ų |

Target Interaction

The primary target of AM1 is the PYR/PYL family of abscisic acid (ABA) receptors . This interaction initiates a series of biochemical pathways that influence plant responses to abiotic stresses such as drought and salinity.

Biochemical Pathways

Upon binding to ABA receptors, AM1 inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways. This cascade results in several physiological effects:

- Inhibition of Seed Germination : AM1 treatment has been shown to suppress seed germination under stress conditions.

- Reduction of Leaf Water Loss : The compound promotes drought resistance by minimizing transpiration rates.

- Enhanced Drought Resistance : By activating ABA signaling, AM1 helps plants withstand periods of water scarcity.

Biological Activity in Research Studies

Several studies have evaluated the biological activity of AM1 across different contexts:

Case Study 1: Plant Stress Response

A study demonstrated that application of AM1 significantly improved drought tolerance in Arabidopsis thaliana by enhancing ABA-mediated signaling pathways. The treated plants exhibited increased stomatal closure and reduced water loss compared to control groups.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Plant Growth Regulation | Modulates seed germination and enhances drought resistance |

| Anticancer Activity | Potential to inhibit tumor growth (analog studies) |

| Stress Response Enhancement | Improves plant resilience under abiotic stress conditions |

Propiedades

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-9-22-16-6-5-15(10-13(16)4-8-19(22)23)21-20(24)14-3-7-17-18(11-14)26-12-25-17/h3,5-7,10-11H,2,4,8-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHSJZWCQYOTEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.